Fluoroacetyl-coa
Description
Historical Context of Fluorometabolite Research
The study of fluorometabolites, or naturally occurring organofluorine compounds, is a relatively young field, largely because the carbon-fluorine bond is exceedingly rare in nature. nih.gov The field's origins can be traced to the investigation of livestock poisoning in South Africa. In 1944, J. S. C. Marais successfully isolated the toxic agent from the plant Dichapetalum cymosum (gifblaar, or "poison leaf") and identified it as fluoroacetate (B1212596). nih.govwikipedia.orgup.ac.za This discovery marked the first identification of a naturally produced fluorinated metabolite and remained a chemical curiosity for several decades. nih.gov
Wider interest in organofluorine biochemistry was significantly spurred in the latter half of the 20th century. The introduction of synthetic fluoroacetate as a potent rodenticide, known as Compound 1080, highlighted its extreme toxicity and prompted deeper investigation into its mechanism of action. phys.org Research accelerated following the 1986 discovery that the soil bacterium Streptomyces cattleya could produce both fluoroacetate and another fluorometabolite, 4-fluorothreonine, particularly when fluoride (B91410) ions were present in the growth medium. nih.govdur.ac.uknih.gov This finding opened the door to studying the enzymatic machinery responsible for creating the C-F bond, a process previously thought to be exclusively in the realm of synthetic chemistry. rsc.orgwikipedia.org These key discoveries established the foundation for understanding the central and potent role of fluoroacetate and its activated form, fluoroacetyl-CoA.
Centrality of this compound in Organofluorine Biochemistry
This compound is the biochemically active form of fluoroacetate and the linchpin in its metabolic impact. wikipedia.orgnih.gov In organisms not adapted to its presence, fluoroacetate is mistaken for acetate (B1210297), a fundamental two-carbon building block in cellular metabolism. nih.govcreative-proteomics.com Cellular enzymes, such as acetyl-CoA synthetase, convert fluoroacetate into this compound. nih.govnih.gov This is the first step of a process famously termed "lethal synthesis," where a non-toxic precursor is converted into a potent cellular toxin. wikipedia.orgphys.orgregulations.gov
Once formed, this compound can enter the tricarboxylic acid (TCA) cycle, a core pathway for energy generation. nih.gov The enzyme citrate (B86180) synthase catalyzes the condensation of this compound with oxaloacetate to produce fluorocitrate. phys.orgregulations.gov This fluorinated analogue then binds to and irreversibly inhibits aconitase, the next enzyme in the cycle. phys.orgresearchgate.net The blockage of the TCA cycle leads to a shutdown of cellular respiration and a buildup of citrate, ultimately causing cell death. phys.orgresearchgate.net This mechanism underscores the central role of this compound in mediating the toxicity of fluoroacetate. researchgate.netnih.gov
Conversely, in the few organisms that synthesize fluoroacetate, such as S. cattleya, this compound is a key intermediate that must be carefully managed to prevent self-poisoning. nih.gov These organisms have evolved specific defense mechanisms. One of the most critical is the enzyme this compound thioesterase (FlK), which selectively hydrolyzes this compound back into fluoroacetate and coenzyme A. nih.govebi.ac.ukwikipedia.org This action effectively prevents this compound from entering the TCA cycle, thus neutralizing its potential for lethal synthesis. nih.govnih.gov The remarkable specificity of FlK, which shows a 10⁶-fold preference for this compound over the structurally similar and ubiquitous acetyl-CoA, highlights the evolutionary pressure to control this pivotal and dangerous metabolite. nih.govpnas.org
Key Molecules in this compound Metabolism
| Compound Name | Abbreviation | Role in Metabolism |
| This compound | F-AcCoA | The central activated intermediate. Enters the TCA cycle or is hydrolyzed for detoxification. |
| Fluoroacetate | FAc | The precursor molecule, activated to this compound. wikipedia.orgnih.gov |
| Acetyl-CoA | AcCoA | The non-fluorinated, essential metabolic analogue involved in numerous pathways. wikipedia.orgnih.gov |
| Fluorocitrate | --- | The toxic product formed from this compound and oxaloacetate; inhibits aconitase. phys.orgregulations.gov |
| Coenzyme A | CoA | A crucial cofactor that carries acyl groups, including fluoroacetyl and acetyl groups. wikipedia.org |
| Oxaloacetate | --- | A TCA cycle intermediate that condenses with this compound to form fluorocitrate. phys.org |
| Citrate Synthase | --- | The enzyme that catalyzes the formation of fluorocitrate from this compound. phys.org |
| Aconitase | --- | The TCA cycle enzyme that is irreversibly inhibited by fluorocitrate. researchgate.net |
| This compound Thioesterase | FlK | A resistance enzyme that specifically hydrolyzes this compound to detoxify the cell. nih.govebi.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORLDKQFQCTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37FN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304093 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-13-2 | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-(2-fluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways Involving Fluoroacetyl Coa
"Lethal Synthesis" Pathway: Role of Fluoroacetyl-CoA as an Antimetabolite
Citrate (B86180) Synthase-Mediated Conversion to Fluorocitrate
Citrate synthase (CS), a crucial enzyme in the TCA cycle, normally catalyzes the condensation of acetyl-CoA with oxaloacetate to produce citrate nih.govphys.orguomustansiriyah.edu.iqebi.ac.uk. When this compound is present, it can also serve as a substrate for citrate synthase, undergoing a similar condensation reaction with oxaloacetate to form fluorocitrate nih.govuomustansiriyah.edu.iqwikipedia.orgresearchgate.netunl.edu. This conversion represents the "lethal synthesis" step, transforming a less toxic precursor into a highly potent metabolic poison phys.org.
A key aspect of the citrate synthase-mediated conversion of this compound is its remarkable stereoselectivity. The enzyme specifically catalyzes the formation of the (2R,3R)-stereoisomer of fluorocitrate phys.orgunl.eduic.ac.ukrsc.org. This particular stereoisomer is the one responsible for the severe toxicity associated with fluoroacetate (B1212596) poisoning phys.orgic.ac.ukrsc.org.
The stereospecificity arises from citrate synthase's precise handling of the prochiral hydrogens on the α-carbon of this compound. The enzyme selectively abstracts the 2-pro-S hydrogen atom with high fidelity (ΔG > ~3 kcal mol⁻¹), leading to the formation of the (2R,3R)-fluorocitrate isomer through an inversion of configuration at that carbon center ic.ac.ukrsc.org. This contrasts with other enzymes, such as malate (B86768) synthase, which exhibit less stereoselectivity when reacting with this compound, producing a mixture of stereoisomers ic.ac.ukrsc.org. The precise origin of this high selectivity is attributed to the relative stabilities of the intermediate fluoroenolates formed during the reaction, potentially influenced by subtle interactions like a weak fluorine-hydrogen bond within the enzyme's active site ic.ac.ukrsc.orgrsc.org.
The reaction mechanism by which citrate synthase processes this compound shares significant parallels with its natural substrate, acetyl-CoA. Both reactions involve the formation of an enolate intermediate from the acetyl or fluoroacetyl moiety, which then attacks the carbonyl carbon of oxaloacetate ebi.ac.ukresearchgate.netrsc.orgroyalsocietypublishing.org. Kinetic studies indicate that citrate synthase exhibits comparable affinities for both acetyl-CoA and this compound unl.edu.
However, critical distinctions exist in the catalytic efficiency. While the binding affinities are similar, the maximal velocity (Vmax) for the condensation reaction is substantially lower when this compound is the substrate, estimated to be only about 1/350th that of acetyl-CoA unl.edu. This significantly reduced catalytic rate means that this compound acts as a potent competitive inhibitor of citrate synthesis, slowing down the normal flux through the TCA cycle unl.edu. Furthermore, the electron-withdrawing nature of the fluorine atom in this compound increases the reactivity of the thioester carbonyl group towards nucleophilic attack, making this compound more prone to hydrolysis than acetyl-CoA nih.gov.
Aconitase Inhibition by Fluorocitrate and Tricarboxylic Acid Cycle Perturbation
The primary mechanism by which fluorocitrate exerts its toxicity is through the potent inhibition of aconitase, the enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate uomustansiriyah.edu.iqwikipedia.orgwikipedia.orgontosight.aiuwec.edupublish.csiro.au. Aconitase is a critical enzyme in the TCA cycle, responsible for the second step of the cycle.
Fluorocitrate functions as a "mechanism-based" or "suicide" inhibitor of aconitase uwec.edupnas.orgvaia.comnih.gov. Upon binding to the active site, aconitase attempts to process fluorocitrate. This leads to the formation of fluoro-cis-aconitate, which then undergoes a conformational "flip" within the active site. This is followed by the addition of a hydroxyl group and the subsequent release of a fluoride (B91410) ion, generating 4-hydroxy-trans-aconitate (HTn) uwec.edupnas.orgvaia.comnih.govnih.gov. HTn binds extremely tightly, though non-covalently, to the aconitase active site, effectively blocking the enzyme's function uwec.edupnas.orgvaia.comnih.gov. This tight binding is facilitated by specific interactions with the enzyme's iron-sulfur cluster and key amino acid residues like Asp-165 and His-167 uwec.edupnas.orgnih.gov.
Enzymology of Fluoroacetyl Coa Metabolism and Interactions
Fluoroacetyl-CoA Thioesterase (FlK)
FlK belongs to the hot dog-fold family of thioesterases. Its primary role is to cleave the thioester bond in this compound, yielding fluoroacetate (B1212596) and coenzyme A (CoA). This action serves as a self-defense mechanism for S. cattleya, protecting it from the toxic effects of fluoroacetate. The enzyme's high specificity is crucial, as it must distinguish this compound from acetyl-CoA, which is essential for cellular metabolism.
Catalytic Mechanism of FlK-Mediated Hydrolysis of this compound
The catalytic mechanism of FlK involves a novel triad (B1167595) of residues: Threonine 42 (Thr42), Histidine 76 (His76), and a water molecule. This arrangement is analogous to the catalytic triad found in type I thioesterases (Ser/Cys-His-acid) but distinct from the typical type II thioesterases that use aspartate or glutamate (B1630785) as the catalytic base nih.govuni-konstanz.denih.govrcsb.org. The mechanism is initiated by the nucleophilic attack of the hydroxyl group of Thr42 on the carbonyl carbon of this compound. This attack is facilitated by His76, which acts as a general base, potentially deprotonating Thr42 or activating a water molecule involved in the reaction nih.govuni-konstanz.denih.govrcsb.org. The presence of Glu50 is also noted as important for maintaining the active site configuration, though not directly participating in catalysis as a base or nucleophile nih.govuni-konstanz.denih.gov.
A key aspect of FlK's mechanism, particularly in distinguishing this compound from acetyl-CoA, involves an unusual hydrolytic pathway. For this compound, deprotonation at the α-carbon position of the acyl-enzyme intermediate occurs, leading to the formation of a putative ketene (B1206846) intermediate. This pathway accelerates the hydrolysis rate significantly, by approximately 104-fold compared to acetyl-CoA pnas.orgnih.gov. This catalytic control, rather than solely molecular recognition, is a major determinant of FlK's high selectivity pnas.org.
Molecular Basis of Substrate Specificity and Discrimination for this compound over Acetyl-CoA
FlK exhibits an extraordinary selectivity, demonstrating a 106-fold preference for this compound over acetyl-CoA nih.govacs.orgacs.orgpnas.org. This discrimination is achieved through a combination of factors, including differences in substrate binding affinity (KM) and catalytic turnover rates (kcat), with the latter being significantly influenced by the unique catalytic mechanism employed for the fluorinated substrate pnas.orgnih.govacs.orgacs.orgpnas.org.
Structural Determinants of Fluorine Recognition
The active site of FlK is structured to accommodate the fluoroacetyl group and exploit the properties of the fluorine atom. Structural studies reveal that specific residues and conformational elements contribute to this recognition. The fluorine atom's electronegativity and small size play a role in its interaction within the binding pocket, influencing both binding and catalysis nih.govacs.orgresearchgate.netcore.ac.uk.
Role of Active Site Residues and Interaction Motifs
Several active site residues are crucial for FlK's function and specificity.
Thr42: Acts as the catalytic nucleophile, attacking the carbonyl carbon of the substrate nih.govuni-konstanz.denih.govrcsb.org.
His76: Plays a role in the catalytic triad, likely facilitating proton transfer or activating Thr42 nih.govuni-konstanz.denih.govrcsb.org. It is also involved in the Cα deprotonation step for this compound pnas.org.
Glu50: While conserved in type II thioesterases as a catalytic base, Glu50 in FlK is thought to maintain the active site's configuration rather than directly participating in catalysis nih.govuni-konstanz.denih.gov.
Arg120: Located opposite the catalytic triad, Arg120 is proposed to be essential for correctly coordinating the substrate at the active site through interactions with the fluorine atom, thereby contributing to substrate specificity uni-konstanz.denih.govresearchgate.net.
Gly69: Hypothesized to be involved in orienting the substrate through fluorine-specific interactions researchgate.net.
| Residue | Proposed Role in FlK Function |
| Thr42 | Catalytic nucleophile |
| Glu50 | Maintains active site configuration |
| His76 | Catalytic residue; involved in Cα deprotonation |
| Arg120 | Interacts with fluorine; essential for substrate coordination |
| Gly69 | Hypothesized to orient substrate via fluorine-specific interactions |
Contribution of Enzyme Conformational Elements (e.g., "Lid" Structure)
FlK possesses a distinctive "lid" structure near the acyl group binding site, composed of residues like Val23, Leu26, Phe33, and Phe36. This lid is not found in other characterized hot dog-fold thioesterases and is thought to play a significant role in fluorine recognition and substrate selectivity nih.govpnas.orgprinceton.edu. Specifically, Phe36 undergoes conformational changes upon substrate binding, potentially opening or closing a channel within the active site nih.gov. This dynamic element is believed to contribute to fluorine recognition through hydrophobic and solvation effects, creating an entropic advantage for this compound binding and increasing its residence time in the active site pnas.orgnih.gov. The lid structure helps to create a hydrophobic environment that maximizes dipolar interactions with the fluorine atom nih.govpnas.org.
Kinetic Analysis of Substrate Selectivity
Kinetic studies provide quantitative evidence for FlK's remarkable selectivity. The enzyme exhibits significantly different kinetic parameters for this compound and acetyl-CoA.
| Substrate | kcat (s-1) | kcat/KM (M-1 s-1) | Discrimination (kcat/KM ratio) |
| This compound | 390 ± 20 | 5 × 107 | ~106 |
| Acetyl-CoA | 0.06 ± 0.001 | 30 |
The kcat/KM value for this compound is approximately 5 × 107 M-1 s-1, whereas for acetyl-CoA, it is only 30 M-1 s-1 nih.govacs.orgacs.org. This vast difference (106-fold) in catalytic efficiency highlights the enzyme's ability to discriminate between the two substrates. While differences in binding affinity (KM) contribute (e.g., KM for this compound is ~8 μM, while for acetyl-CoA it is >1 mM) pnas.orgnih.govacs.orgacs.org, the primary driver of selectivity is the altered catalytic mechanism for this compound, which increases the kcat value by 104-fold pnas.orgnih.govacs.orgpnas.org. This suggests that the enzyme's evolved mechanism is optimized to rapidly process the fluorinated substrate.
Compound List:
this compound
Acetyl-CoA
CoA (Coenzyme A)
Fluoroacetate
Comparative Enzyme Kinetics (kcat, KM, specificity constants)
Enzymes involved in this compound metabolism often exhibit specific kinetic properties that dictate their efficiency and selectivity. The this compound thioesterase (FlK) from Streptomyces cattleya is a prime example, demonstrating remarkable discrimination between its cognate substrate, this compound, and the abundant cellular metabolite, acetyl-CoA.
FlK exhibits a 10⁶-fold greater specificity constant (kcat/KM) for this compound compared to acetyl-CoA nih.govacs.orgpnas.orgacs.org. For this compound, FlK has a kcat/KM of approximately 5 × 10⁷ M⁻¹ s⁻¹, with a KM around 8 μM and a kcat of approximately 390 s⁻¹ nih.govacs.orguniprot.org. In contrast, for acetyl-CoA, the kcat/KM is significantly lower, around 30 M⁻¹ s⁻¹, with a KM of approximately 2.1 mM and a kcat of 0.06 s⁻¹ nih.govuniprot.org. This substantial difference in kinetic parameters highlights FlK's evolutionary optimization for processing this compound acs.org. The discrimination arises from both altered substrate reactivity and specific binding interactions influenced by the fluorine atom nih.govacs.org. A kinetic isotope effect observed with deuterated this compound suggests that the deacylation step in FlK's mechanism requires precise positioning of the fluoromethyl group acs.org.
While specific kinetic data for citrate (B86180) synthase with this compound is less detailed in comparative studies, it is known to accept this compound as a substrate. For acetyl-CoA, citrate synthase typically has a KM of around 130 μM, and for oxaloacetate, it is approximately 85 μM nih.gov.
Table 1: Comparative Kinetic Parameters of this compound Thioesterase (FlK)
| Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹ s⁻¹) | Discrimination (kcat/KM) | Reference(s) |
| This compound | 390 | 8 | 5 × 10⁷ | 10⁶-fold | nih.govacs.orguniprot.org |
| Acetyl-CoA | 0.06 | 2100 | 30 | nih.govuniprot.org |
Note: Kinetic parameters can vary between studies and experimental conditions.
Identification of Rate-Limiting Steps in Catalysis
For the this compound thioesterase (FlK), the hydrolytic mechanism involves substrate binding, acylation of a catalytic residue (Glu 50), and subsequent deacylation acs.orgacs.org. While the breakdown of the acyl-enzyme intermediate is typically rate-limiting for acetyl-CoA, the presence of fluorine in this compound can shift the rate-limiting step to the acylation phase, indicating a change in the catalytic pathway acs.orgpnas.orgprinceton.edu.
Evolution of FlK as a Resistance Mechanism in Organisms
Organisms that produce or are exposed to fluoroacetate have developed defense mechanisms against its potent toxicity. A key adaptation is the evolution of this compound thioesterase (FlK) nih.govacs.orgacs.orguniprot.orgcore.ac.ukqmul.ac.ukrsc.orgnih.gov. FlK functions by selectively hydrolyzing this compound into fluoroacetate and coenzyme A (CoA) uniprot.orgcore.ac.ukqmul.ac.uk. This enzymatic action effectively neutralizes this compound before it can enter the citric acid cycle and be converted into the toxic metabolite, fluorocitrate nih.govuniprot.orgcore.ac.ukqmul.ac.uk.
The remarkable selectivity of FlK, showing a 10⁶-fold preference for this compound over acetyl-CoA, is central to its resistance function nih.govacs.orgpnas.orgacs.org. This discrimination is achieved through a combination of altered substrate reactivity and specific binding interactions that exploit the unique properties of the fluorine atom nih.govacs.org. The gene encoding FlK is often found within gene clusters responsible for fluoroacetate biosynthesis, such as in Streptomyces cattleya, suggesting a coordinated genetic strategy for managing fluorinated compounds nih.gov. While FlK is a significant factor in resistance, studies suggest that other mechanisms may also contribute to fluoroacetate tolerance in producing organisms acs.orgnih.gov.
Citrate Synthase Interactions with this compound
Citrate synthase is a pivotal enzyme initiating the tricarboxylic acid (TCA) cycle by catalyzing the condensation of acetyl-CoA with oxaloacetate to form citrate gusc.lvannualreviews.orggonzaga.edugenome.jp. Fluoroacetate, upon cellular uptake, is converted to this compound, which closely mimics acetyl-CoA acs.orgacs.orgic.ac.ukgusc.lvillinois.eduwikipedia.orgwikipedia.orgnih.govrsc.org. This structural similarity allows this compound to serve as an alternative substrate for citrate synthase acs.orgic.ac.ukqmul.ac.ukgusc.lvillinois.eduwikipedia.orgwikipedia.orgnih.govrsc.org.
The enzymatic reaction involves the deprotonation of the α-carbon of this compound to form a fluoroenolate intermediate, which then nucleophilically attacks the carbonyl carbon of oxaloacetate ic.ac.ukresearchgate.netgonzaga.eduresearchgate.netroyalsocietypublishing.org. This process results in the formation of fluorocitrate, a highly toxic metabolite acs.orgic.ac.ukqmul.ac.ukgusc.lvillinois.eduwikipedia.orgwikipedia.orgnih.govrsc.org. The electronegative fluorine atom enhances the reactivity of the thioester carbonyl, facilitating its interaction with the enzyme nih.govscbt.com.
Enzymatic Specificity for Fluorinated Substrates
Citrate synthase is known for its high specificity towards its natural substrates, acetyl-CoA and oxaloacetate nih.govannualreviews.orggenome.jp. While it accepts this compound, this interaction leads to the production of toxic fluorocitrate, indicating a degree of tolerance for this fluorinated analogue acs.orgic.ac.ukqmul.ac.ukgusc.lvillinois.eduwikipedia.orgwikipedia.orgnih.govrsc.org. The presence of the fluorine atom influences the substrate's chemical properties, potentially altering its interaction within the enzyme's active site scbt.com.
Mechanistic Insights into Stereospecificity of Fluorocitrate Synthesis
The conversion of this compound by citrate synthase is characterized by a high degree of stereoselectivity, predominantly yielding the (2R,3R)-fluorocitrate isomer ic.ac.ukresearchgate.netillinois.eduwikipedia.orgrsc.orgroyalsocietypublishing.orgphys.org. This specific stereoisomer is a potent inhibitor of aconitase, a subsequent enzyme in the TCA cycle, thereby causing the "lethal synthesis" effect ic.ac.ukresearchgate.netgusc.lvillinois.eduwikipedia.orgrsc.orgroyalsocietypublishing.orgphys.org.
Citrate synthase achieves this stereochemical outcome by selectively abstracting the 2-pro-S hydrogen atom from this compound, forming a specific fluoroenolate intermediate ic.ac.uk. Computational studies suggest that the relative stabilities of the resulting E and Z fluoroenolates, influenced by the fluorine atom's position, are critical for this selectivity ic.ac.uk. A proposed mechanism involves citrate synthase acting as both a general base and a general acid, stabilizing the enol intermediate through hydrogen bonding interactions that favor the formation of the (2R,3R)-fluorocitrate product ic.ac.uk.
Other Enzyme Systems Utilizing this compound (e.g., Malate (B86768) Synthase)
Beyond citrate synthase, other enzymes can also process this compound. Malate synthase, which naturally catalyzes the condensation of acetyl-CoA with glyoxylate (B1226380) to form malate, can utilize this compound as a substrate ic.ac.uknih.gov. This reaction leads to the formation of fluoromalate ic.ac.uk.
However, malate synthase exhibits lower stereoselectivity compared to citrate synthase. When processing this compound, it produces a mixture of fluoromalate stereoisomers, with (3R) and (3S) fluoromalates formed in an approximate 4:3 ratio ic.ac.uk. This indicates that malate synthase has a less stringent discrimination between the pro-R and pro-S hydrogens of this compound, likely due to differences in how the enzyme stabilizes the intermediate enolate ic.ac.uk.
Compound List:
Acetyl-CoA
Citrate
Citrate Synthase
Coenzyme A (CoA)
Fluoroacetate
this compound
Fluorocitrate (specifically (2R,3R)-Fluorocitrate)
Fluoromalate
Fluoromalyl-CoA
Glyoxylate
Malate
Malate Synthase
Malyl-CoA
Oxaloacetate
Mechanisms of Biological Resistance and Detoxification Pathways
Fluoroacetyl-CoA Hydrolysis as a Detoxification Strategy
One critical detoxification strategy involves the enzymatic hydrolysis of this compound, effectively removing it before it can be channeled into the TCA cycle. This process prevents the formation of the toxic fluorocitrate metabolite.
This compound Thioesterase (FlK) A notable enzyme involved in this pathway is the this compound thioesterase (FlK), identified in the fluoroacetate-producing bacterium Streptomyces cattleya. FlK selectively hydrolyzes this compound into fluoroacetate (B1212596) and Coenzyme A (CoA) nih.govnih.govresearchgate.net. This enzymatic action serves as a self-defense mechanism for the producing organism, preventing the accumulation of the toxic this compound within its own cells nih.govnih.gov.
FlK exhibits remarkable substrate specificity, demonstrating a significantly higher rate of hydrolysis for this compound compared to the ubiquitous cellular metabolite acetyl-CoA nih.govnih.govacs.org. This discrimination is crucial, as acetyl-CoA is vital for numerous metabolic processes. The selectivity of FlK is attributed to the inductive effect of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack by the enzyme's active site nih.govacs.org. Kinetic studies and structural analyses have revealed that FlK's active site is finely tuned to recognize and hydrolyze this compound, while largely ignoring acetyl-CoA nih.govnih.govacs.org.
Table 1: this compound Thioesterase (FlK) Substrate Specificity
| Enzyme | Source Organism | Substrate | Hydrolysis Rate (Relative) | Reference(s) |
| FlK | Streptomyces cattleya | This compound | High / Selective | nih.govnih.govacs.org |
| FlK | Streptomyces cattleya | Acetyl-CoA | Low / Negligible | nih.govnih.govacs.org |
Fluoroacetate Dehalogenases Beyond the specific hydrolysis of this compound, other enzymes, known as fluoroacetate dehalogenases, directly target fluoroacetate itself. These bacterial enzymes catalyze the cleavage of the carbon-fluorine bond in fluoroacetate, yielding inorganic fluoride (B91410) ions and glycolate (B3277807) ucd.ieoup.comacs.orgresearchgate.net. Glycolate can then be utilized by the microorganisms as a carbon and energy source, representing a direct detoxification and metabolic integration pathway oup.comresearchgate.net. Examples of such enzymes have been isolated from bacteria like Pseudomonas fluorescens and Delftia acidovorans ucd.ieacs.org.
Table 2: Fluoroacetate Dehalogenases and Microbial Sources
| Enzyme Type | Source Organism | Products | Reference(s) |
| Fluoroacetate Dehalogenase | Pseudomonas fluorescens DSM 8341 | Fluoride ion, Glycolate | ucd.ie |
| Fluoroacetate Dehalogenase | Delftia acidovorans D4B | Fluoride ion, Glycolate | acs.org |
| Haloacid Dehalogenase | Delftia acidovorans D4B | Fluoride ion, Glycolate (also DFA) | acs.org |
Cellular and Organismal Adaptations to Fluoroacetate-Derived Metabolites
Organisms exhibit a range of adaptations at both cellular and organismal levels to cope with fluoroacetate and its toxic derivatives, primarily by preventing the formation of fluorocitrate or neutralizing fluoroacetate.
Microbial Detoxification Microorganisms play a significant role in the environmental degradation and detoxification of fluoroacetate. Soil bacteria, such as Pseudomonas species, and fungi like Fusarium solani, are capable of breaking down fluoroacetate into non-toxic metabolites wikipedia.org. The rumen microbiota of herbivores also contributes to fluoroacetate detoxification. Studies have shown that genetically engineering rumen bacteria to express fluoroacetate dehalogenase can confer resistance to fluoroacetate poisoning in livestock ucd.iepsu.edu. Furthermore, naturally occurring rumen bacteria, such as strain MFA1 from the phylum Synergistetes, have been identified that can degrade fluoroacetate anaerobically, potentially offering protection to their host animals oup.com.
Cellular Level Adaptations At the cellular level, the primary adaptations involve enzymatic mechanisms that either prevent the formation of this compound or directly degrade fluoroacetate. The existence of highly specific this compound thioesterases (FlK), as discussed above, is a key cellular defense nih.govnih.gov. Additionally, certain glutathione (B108866) S-transferase (GST) isoenzymes, particularly GSTZ1C, have demonstrated the ability to defluorinate fluoroacetate, contributing to its detoxification, although they may not be the principal enzymes responsible for this activity nih.gov.
Adaptations related to metabolic rate and enzyme efficiency also confer cellular resistance. Organisms with inherently lower metabolic rates, such as some reptiles (e.g., skinks) and mammals (e.g., bandicoots), exhibit greater tolerance to fluoroacetate. This tolerance is linked to a reduced rate of conversion of fluoroacetate to fluorocitrate, allowing more time for excretion and detoxification processes nih.gov. The skink (Tiliqua rugosa), for instance, has been shown to possess a higher rate of fluoroacetate defluorination compared to rats, contributing to its enhanced resistance publish.csiro.au.
Organismal Level Adaptations On an organismal level, evolutionary adaptations have led to significant tolerance to fluoroacetate in species that inhabit environments where fluoroacetate-producing plants are prevalent. This is particularly evident in native Australian fauna. For example, brushtail possums in Western Australia, which are exposed to fluoroacetate-containing plants, are considerably less susceptible to poisoning than those from regions without such flora newzealandecology.orgapvma.gov.au. Similarly, species like the emu and kangaroos have evolved high levels of resistance nih.govnewzealandecology.orgenvirolink.govt.nz.
The biochemical basis for this evolved tolerance is multifaceted and not entirely understood, but proposed mechanisms include:
Reduced Metabolic Rate: As mentioned, a slower metabolism can limit the rate of toxic metabolite formation nih.gov.
Enhanced Defluorination: Increased activity of enzymes that directly break down fluoroacetate or its metabolites publish.csiro.au.
Upregulation of Detoxification Enzymes: Genetic or physiological upregulation of enzymes involved in fluoroacetate detoxification pathways researchgate.net.
Symbiotic Gut Flora: The presence and activity of specific fluoroacetate-degrading bacteria within the digestive tract oup.compsu.eduresearchgate.net.
Genetic Resistance: Development of inherent genetic resistance in populations exposed to fluoroacetate over long periods newzealandecology.orgapvma.gov.au.
In some instances, native insects have adapted to tolerate fluoroacetate and even repurpose it as a chemical defense against predators wikipedia.org. These diverse adaptations highlight the complex interplay between organisms and toxic compounds in their environment.
Compound List:
this compound
Fluoroacetate
Acetyl-CoA
Fluorocitrate
Glycolate
Coenzyme A (CoA)
Advanced Methodological Approaches in Fluoroacetyl Coa Research
Analytical Chemistry Techniques for Detection and Quantification
Precise detection and quantification of FAcCoA are fundamental to understanding its metabolic fate and enzymatic processing. Researchers employ a variety of advanced analytical techniques, often adapting methods used for other coenzyme A (CoA) species.
Mass spectrometry (MS) is a powerful tool for the specific and sensitive detection of FAcCoA. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of purified FAcCoA. For instance, synthesized and purified FAcCoA has been characterized using single-quadrupole ESI-MS, confirming its molecular identity by matching the observed mass-to-charge ratio (m/z) with the calculated value (m/z (MH+) observed: 828.1, calculated: 828.1). nih.gov
For more complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity, allowing for both quantification and metabolic profiling. biorxiv.orgnih.gov While specific protocols for FAcCoA are extensions of those for other acyl-CoAs like acetyl-CoA, the principles are directly applicable. biorxiv.orgnih.gov These methods can distinguish between various acyl-CoAs, which is critical for studying metabolic pathways. biorxiv.org LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) are considered highly sensitive and specific techniques for acyl-CoA analysis, especially when using internal standards. biorxiv.orgnih.gov
Table 1: Mass Spectrometry Parameters for FAcCoA Characterization
| Parameter | Value/Method | Source |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI) | nih.govacs.org |
| Mass Analyzer | Single-Quadrupole | nih.govacs.org |
| Observed m/z (MH+) | 828.1 | nih.gov |
| Calculated m/z (MH+) | 828.1 | nih.gov |
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and analysis of FAcCoA. nih.gov Reverse-phase HPLC, often utilizing a C18 column, is effective for separating FAcCoA from precursors and other CoA species. nih.govresearchgate.netnih.gov
In a typical application, FAcCoA is synthesized and then purified from the reaction mixture using a preparative reverse-phase HPLC system. nih.gov The separation is achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase. nih.gov Detection is commonly performed using a diode-array detector, monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety in the CoA molecule. nih.govnih.gov This method not only allows for the isolation of highly pure FAcCoA for subsequent experiments but also for its quantification by comparing peak areas to those of known standards. nih.govresearchgate.net
Table 2: Example HPLC Parameters for FAcCoA Purification
| Parameter | Specification | Source |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (9.4 × 250 mm, 5 µm) | nih.gov |
| Mobile Phase A | H₂O | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | 0–100% B over 30 min | nih.gov |
| Flow Rate | 3 mL/min | nih.gov |
Spectrophotometric and fluorimetric assays provide convenient and sensitive methods for measuring the activity of enzymes that process FAcCoA, such as thioesterases. nih.govnih.gov A widely used spectrophotometric method measures the release of free coenzyme A during the enzymatic hydrolysis of FAcCoA. nih.gov The liberated CoA thiol group reacts with 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), producing a colored product, 2-nitro-5-thiobenzoate, which is monitored by the increase in absorbance at 412 nm. nih.gov This continuous assay allows for the determination of steady-state kinetic parameters for enzymes like FlK, a FAcCoA-specific thioesterase. nih.govacs.org
Fluorimetric assays, typically developed for acetyl-CoA, can be adapted for FAcCoA. apexbt.com These assays are often based on a multi-enzyme coupled reaction. apexbt.com In one such system, the acyl-CoA is converted to CoA, which then participates in a reaction that produces a fluorescent product. apexbt.com For example, the generated CoA can react to produce NADH, which in turn interacts with a probe to generate a highly fluorescent signal (e.g., Ex = 535 nm / Em = 587 nm). apexbt.com These assays are known for their high sensitivity, with detection limits in the low micromolar to picomolar range, making them suitable for samples with low FAcCoA concentrations. apexbt.com
Structural Biology Techniques for Enzyme-Ligand Complexes
Understanding the molecular basis for the specific recognition and processing of FAcCoA by enzymes requires detailed three-dimensional structural information. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to investigate FAcCoA-enzyme complexes.
X-ray crystallography has been instrumental in revealing the structural basis for the high specificity of certain enzymes for FAcCoA. nih.govnih.gov The crystal structure of the fluoroacetyl-CoA-specific thioesterase (FlK) from Streptomyces cattleya has been solved to high resolution, providing critical insights into its mechanism. nih.govrcsb.org
These structural studies show that FlK belongs to the "hot dog-fold" family of thioesterases. nih.gov The crystallography data revealed key amino acid residues in the active site that are crucial for catalysis and substrate specificity. nih.gov For example, the structure of FlK in complex with substrates or inhibitors helps to explain the remarkable 10⁶-fold discrimination between FAcCoA and the structurally similar acetyl-CoA. nih.govnih.gov The structural analysis suggests that FlK minimizes interactions with the thioester carbonyl group, which selects against acetyl-CoA, while compensating for this through specific interactions with the fluorine atom of FAcCoA within a hydrophobic binding pocket. nih.gov
Table 3: Crystallographic Data for this compound Thioesterase (FlK)
| Parameter | Value | PDB ID | Source |
|---|---|---|---|
| Method | X-RAY DIFFRACTION | 3P2S | rcsb.org |
| Resolution | 1.95 Å | 3P2S | rcsb.org |
| R-Value Work | 0.188 | 3P2S | rcsb.org |
| R-Value Free | 0.220 | 3P2S | rcsb.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure, dynamics, and interactions of FAcCoA-enzyme complexes in solution. While a full structural elucidation of an enzyme-FAcCoA complex by NMR is challenging, the technique can provide complementary information to crystallography. acs.org
¹H NMR spectroscopy is used to characterize synthesized acyl-CoA analogs, including FAcCoA, and to confirm their structure. researchgate.net In the context of enzyme complexes, NMR can be used to monitor substrate binding and conformational changes in the protein upon ligand association. nih.gov For example, time-resolved NMR has been used to monitor the enzymatic synthesis of acetyl-CoA, identifying substrates, products, and intermediates in real-time. nih.gov This approach can be applied to FAcCoA-processing enzymes to gain insights into reaction mechanisms and kinetics. Furthermore, NMR studies can help to assign the proton signals of the CoA moiety, which is essential for interpreting binding and interaction data. researchgate.netnih.gov
Biochemical and Biophysical Characterization
The biochemical and biophysical characterization of enzymes that recognize and process this compound is fundamental to understanding their function and specificity. Techniques in this domain have been instrumental in elucidating the remarkable ability of certain enzymes to distinguish between this compound and its non-fluorinated counterpart, acetyl-CoA.
Enzyme Kinetic Assays and Inhibition Studies
Enzyme kinetic assays have been pivotal in quantifying the efficiency and specificity of enzymes such as the this compound-specific thioesterase (FlK) from Streptomyces cattleya. nih.govnih.gov These studies have revealed a staggering 106-fold discrimination by FlK for this compound over acetyl-CoA. nih.govnih.gov This high degree of selectivity is a result of differences in both substrate binding and reactivity. nih.gov
Kinetic parameters for FlK with both this compound and acetyl-CoA have been meticulously determined. For this compound, the enzyme exhibits a kcat of 390 ± 20 s−1 and a kcat/KM of 5 × 107 M−1 s−1. nih.gov In stark contrast, the turnover of acetyl-CoA is significantly slower, with a kcat of 0.06 ± 0.001 s−1 and a kcat/KM of 30 M−1 s−1. nih.gov These kinetic data underscore the enzyme's profound preference for the fluorinated substrate.
Inhibition studies, often employing non-hydrolyzable substrate analogs, have further illuminated the molecular recognition of fluorine. pnas.org By synthesizing ester, amide, and ketone congeners of both this compound and acetyl-CoA, researchers have been able to dissect the contribution of fluorine to substrate binding, independent of its effects on catalysis. pnas.org Competition assays have also demonstrated that high concentrations of acetyl-CoA have a minimal effect on the hydrolysis of this compound, suggesting that the absence of fluorine severely diminishes the substrate's affinity for the enzyme. nih.gov
Interactive Data Table: Kinetic Parameters of FlK
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | 390 ± 20 | 8 | 5 x 10⁷ |
| Acetyl-CoA | 0.06 ± 0.001 | 2000 | 30 |
| Data sourced from biochemical studies on FlK. nih.gov |
Site-Directed Mutagenesis and Protein Engineering for Functional Analysis
Site-directed mutagenesis has been an indispensable tool for probing the functional roles of specific amino acid residues within enzymes that act on this compound. nih.govpnas.orgnih.gov By systematically replacing key residues in the active site of FlK, researchers have identified the critical players in catalysis and substrate specificity.
Initial studies identified a catalytic triad (B1167595) in FlK composed of Thr 42, His 76, and an active site water molecule. nih.gov Mutagenesis of these residues confirmed their importance. For instance, mutating Glu 50 to Gln resulted in a 3000-fold decrease in kcat, highlighting its crucial role in catalysis. nih.gov
Further mutagenesis studies have focused on residues within the substrate-binding pocket to understand the basis of fluorine specificity. nih.gov For example, mutations of Thr 42 to Ser (T42S) and Cys (T42C) were found to decrease the discrimination between this compound and acetyl-CoA from 106-fold in the wild-type enzyme to 200-fold and 250-fold, respectively. nih.gov These mutations appeared to recover some of the lost binding interactions for acetyl-CoA. nih.govnih.gov A key residue, Phe 36, part of a "lid" structure over the active site, has been shown to be critical for fluorine recognition. pnas.org Mutation of this "gate" residue was found to impact the entropic driving force for fluorinated substrate binding. nih.govpnas.org
Interactive Data Table: Effects of Site-Directed Mutagenesis on FlK Specificity
| Enzyme Variant | Substrate | Relative kcat/KM | Discrimination (F-CoA/Ac-CoA) |
| Wild-type | This compound | 1 | 1.7 x 10⁶ |
| Acetyl-CoA | 5.9 x 10⁻⁷ | ||
| T42S | This compound | 1.1 x 10⁻³ | 200 |
| Acetyl-CoA | 5.5 x 10⁻⁶ | ||
| T42C | This compound | 1.2 x 10⁻⁴ | 250 |
| Acetyl-CoA | 4.8 x 10⁻⁷ | ||
| Data illustrates the change in catalytic efficiency and substrate discrimination upon mutation. nih.gov |
Isotopic Labeling and Kinetic Isotope Effect Studies for Reaction Mechanism Delineation
Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful techniques for elucidating the transition states and rate-limiting steps of enzymatic reactions. nih.govnih.gov In the context of this compound metabolism, these methods have been instrumental in uncovering an unusual catalytic mechanism for FlK. nih.gov
Studies have revealed that the high selectivity of FlK is not solely due to molecular recognition but is largely achieved through a distinct catalytic mechanism for the fluorinated substrate. nih.gov A significant rate acceleration for this compound hydrolysis is attributed to a Cα-deprotonation pathway, which is not observed with acetyl-CoA. nih.gov This pathway is thought to proceed through a putative ketene (B1206846) intermediate, which accelerates the rate of hydrolysis by 104-fold compared to the non-fluorinated substrate. nih.gov The presence of the electron-withdrawing fluorine atom is believed to facilitate this deprotonation, thus changing the rate-limiting step of the reaction. nih.gov
Computational Chemistry and Molecular Modeling
Computational approaches provide an in-silico lens to visualize and understand the dynamic interactions between this compound and its target enzymes at an atomic level. These methods complement experimental data by offering insights into reaction mechanisms and the conformational behavior of enzyme-substrate complexes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions
While specific QM/MM simulation studies focused exclusively on the this compound thioesterase FlK are not extensively documented, the principles of this powerful technique have been applied to closely related systems, providing a framework for its potential in FlK research. royalsocietypublishing.org QM/MM methods allow for the study of electronic rearrangements during a chemical reaction within the complex environment of an enzyme's active site. rsc.org
A computational model of the FlK-substrate complex has been used to hypothesize the roles of Arg 120 and Gly 69 as key selectivity elements that orient the substrate for hydrolysis through fluorine-specific interactions. nih.gov Furthermore, high-level ab initio QM/MM methods have been employed to study the deprotonation of the acetyl moiety of this compound by citrate (B86180) synthase. royalsocietypublishing.org This research helps to understand the stereoselectivity of the subsequent reaction to form fluorocitrate, the metabolite responsible for the toxicity of fluoroacetate (B1212596). royalsocietypublishing.org Such studies demonstrate the utility of QM/MM simulations in dissecting the energetics of reaction pathways involving fluorinated substrates.
Molecular Dynamics Simulations for Conformational Analysis of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of an enzyme and its substrate, providing insights into the dynamic nature of their interaction. Although specific MD simulation studies on the this compound thioesterase are not widely reported, research on other fluorinases and thioesterases highlights the potential of this approach. nih.govwisc.edu
Comparative Biochemistry of Fluoroacetyl Coa Across Biological Domains
Analogies and Divergences with Acetyl-CoA Metabolism in Eukaryotes and Prokaryotes
Fluoroacetate (B1212596), a naturally occurring and synthetically produced compound, exerts its toxicity through a series of metabolic conversions that mirror, yet critically diverge from, the normal processing of acetate (B1210297). This divergence is central to understanding its biochemical impact across diverse biological systems, from simple prokaryotes to complex eukaryotes.
Formation and Entry into Metabolism: In both prokaryotic and eukaryotic cells, fluoroacetate is activated to fluoroacetyl-CoA by the enzyme acetate thiokinase (also known as acetyl-CoA synthetase) ontosight.aiwikipedia.org. This process is analogous to the activation of acetate to acetyl-CoA, a fundamental step that prepares these two-carbon units for entry into the citric acid cycle (TCA cycle) libretexts.org. This activation typically occurs within the mitochondria in eukaryotes wikipedia.org.
The Citric Acid Cycle Disruption: Once formed, this compound enters the TCA cycle by condensing with oxaloacetate (OAA) to form fluorocitrate, a reaction catalyzed by citrate (B86180) synthase wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.orgradiopaedia.org. This step is biochemically identical to the formation of citrate from acetyl-CoA and OAA. However, the presence of a fluorine atom on the acetyl group fundamentally alters the fate of the resulting molecule. Fluorocitrate, unlike citrate, is a potent competitive inhibitor of the enzyme aconitase wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.org. Aconitase is responsible for the isomerization of citrate to isocitrate, a crucial step in the TCA cycle. By binding tightly to aconitase, fluorocitrate effectively halts the cycle, leading to a cascade of metabolic dysfunctions. This disruption results in the accumulation of citrate upstream of the block and a depletion of downstream intermediates, ultimately causing cellular energy deficit and cell death ontosight.aivaia.comresearchgate.netanimbiosci.orgunl.eduescholarship.org. This phenomenon, where a non-toxic precursor is converted into a toxic metabolite within the cell, is often referred to as "lethal synthesis" researchgate.netunl.edu.
Analogies and Divergences:
| Feature | Acetyl-CoA | This compound |
| Activation Enzyme | Acetate Thiokinase / Acetyl-CoA Synthetase | Acetate Thiokinase / Acetyl-CoA Synthetase ontosight.aiwikipedia.org |
| Condensation Partner | Oxaloacetate | Oxaloacetate wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.orgradiopaedia.org |
| Condensation Enzyme | Citrate Synthase | Citrate Synthase wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.orgradiopaedia.org |
| Product | Citrate | Fluorocitrate wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.org |
| TCA Cycle Role | Substrate for Citrate Synthase | Substrate for Citrate Synthase; leads to aconitase inhibition wikipedia.orgvaia.comresearchgate.netnih.govpnas.orgresearchgate.netrsc.org |
| Toxicity | Generally non-toxic | High toxicity via fluorocitrate-induced aconitase inhibition ontosight.airesearchgate.netanimbiosci.org |
| Detoxification/Resistance | N/A | This compound thioesterases (e.g., FlK), Fluoroacetate dehalogenases pnas.orgnih.govresearchgate.netnih.gov |
Prokaryotic vs. Eukaryotic Metabolism: The fundamental mechanism of fluoroacetate toxicity via F-Ac-CoA and fluorocitrate is conserved across prokaryotes and eukaryotes ontosight.aiwikipedia.orgvaia.comresearchgate.netnih.govresearchgate.netrsc.organimbiosci.orgsemanticscholar.org. However, prokaryotes, particularly bacteria, exhibit a broader metabolic repertoire. Some bacteria possess enzymes capable of directly cleaving the carbon-fluorine bond in fluoroacetate, such as fluoroacetate dehalogenases belonging to the α/β-hydrolase or haloacid dehalogenase-like hydrolase (HAD) superfamilies researchgate.netnih.gov. These enzymes can detoxify fluoroacetate by converting it to glycolic acid and fluoride (B91410) ions, or in some cases, utilize fluoroacetate as a carbon and energy source animbiosci.orgresearchgate.netnih.gov. This enzymatic capability represents a significant divergence, allowing certain prokaryotes to circumvent the toxic effects of F-Ac-CoA by preventing its formation or degrading it directly.
Evolutionary Trajectories of Fluorine Metabolism and Associated Enzymes
The presence of fluorine in biological molecules, particularly in toxic compounds like fluoroacetate, points to fascinating evolutionary adaptations in both natural producers and organisms that have evolved resistance or detoxification mechanisms.
Natural Fluorine Biosynthesis and Toxicity: Fluoroacetate is produced naturally by certain plants, such as Dichapetalum cymosum (gifblaar) and various Gastrolobium species, as well as by some microorganisms like Streptomyces cattleya nih.govup.ac.za. This production is often considered an ancient defense mechanism against herbivores nih.govup.ac.za. The widespread distribution of fluoroacetate-producing plants across continents suggests an ancient evolutionary origin for this capability nih.gov.
Enzymes Shaping Fluorine Metabolism: The evolution of fluorine metabolism is underscored by the discovery and characterization of specialized enzymes:
Fluorinase (flA): Found in Streptomyces cattleya, this enzyme is remarkable for catalyzing the direct formation of a carbon-fluorine bond, specifically the synthesis of 5-fluoro-5-deoxyribose-1-phosphate from ribose-1-phosphate (B8699412) and fluoride rsc.orgnih.gov. This represents one of the rare instances of biological C-F bond synthesis, highlighting an evolutionary pathway for incorporating fluorine into organic molecules researchgate.netnih.gov.
This compound Thioesterase (FlK): Also identified in Streptomyces cattleya, FlK is a this compound specific thioesterase that hydrolyzes this compound to fluoroacetate and CoA pnas.orgrsc.orgnih.govpnas.org. This enzyme plays a critical role in protecting the host organism from fluoroacetate toxicity by preventing the formation of inhibitory fluorocitrate. FlK exhibits exceptionally high selectivity for this compound over the ubiquitous acetyl-CoA, demonstrating a refined evolutionary adaptation to a specific fluorinated substrate pnas.orgnih.govpnas.org.
Fluoroacetate Dehalogenases: A diverse array of bacterial species possess dehalogenase enzymes capable of cleaving the C-F bond in fluoroacetate researchgate.netnih.gov. These enzymes, often belonging to the α/β-hydrolase or HAD superfamilies, are crucial for either detoxifying fluoroacetate or utilizing it as a substrate for growth. Their presence in various bacterial phyla, such as Synergistota, indicates convergent evolution or horizontal gene transfer of fluorine-metabolizing capabilities animbiosci.orgresearchgate.netnih.gov.
Evolutionary Adaptations and Resistance: The presence of enzymes like fluorinase and FlK in S. cattleya points to evolutionary pressures that have led to the development of sophisticated mechanisms for handling fluorine chemistry pnas.orgrsc.orgnih.govnih.gov. The ability of certain bacteria to utilize fluoroacetate as a metabolic substrate demonstrates an evolutionary capacity to adapt to and exploit potentially toxic compounds animbiosci.orgresearchgate.netnih.gov. In animals, tolerance to fluoroacetate is often correlated with lower metabolic rates, allowing more time for excretion and detoxification before lethal concentrations of fluorocitrate accumulate nih.gov. This suggests that evolutionary pressures have also shaped host metabolic strategies to mitigate the effects of naturally occurring fluoroacetate.
Future Research Directions and Biotechnological Perspectives
Elucidation of Novel Fluoroacetyl-CoA Dependent Pathways and Enzymes
Current understanding of this compound metabolism is largely centered on its conversion to fluorocitrate. However, the possibility of its involvement in other, as yet undiscovered, metabolic pathways or its interaction with novel enzymes warrants further investigation. Research efforts could focus on:
Genomic and Proteomic Screening: Identifying bacteria or plants that naturally produce or metabolize fluoroacetate (B1212596) might reveal uncharacterized enzymes that interact with this compound. For instance, the bacterium Streptomyces cattleya produces fluoroacetate and possesses a specific this compound thioesterase (FlK) that hydrolyzes this compound, thereby conferring resistance to fluoroacetate toxicity nih.govnih.govqmul.ac.ukacs.org. Studying such organisms could uncover new enzymes involved in this compound synthesis, degradation, or utilization in non-toxic pathways.
Biochemical Characterization: Investigating the substrate specificity of known enzyme superfamilies, such as thioesterases or acyl-CoA synthetases, for this compound could reveal new functional roles. The FlK enzyme, for example, demonstrates a remarkable 106-fold discrimination between this compound and acetyl-CoA, highlighting the potential for highly specific interactions with fluorinated substrates nih.govacs.org. Understanding the molecular basis of this selectivity could guide the search for similar enzymes in other biological contexts.
Metabolic Flux Analysis: Advanced metabolic profiling techniques could identify the presence and flux of this compound in cellular systems under various conditions, potentially revealing its participation in pathways beyond the canonical citrate (B86180) synthase reaction.
Enzyme Engineering for Tailored this compound Reactivity and Specificity
The unique properties of the C-F bond and the specific interactions observed in enzymes like FlK present opportunities for enzyme engineering to create biocatalysts with tailored specificities and reactivities involving this compound.
Enhancing Specificity: Engineering enzymes to specifically recognize and process this compound, distinct from the ubiquitous acetyl-CoA, is a key area. For example, modifying the active site of enzymes that handle acyl-CoAs could introduce or enhance binding pockets that favor the fluorinated substrate. Research into FlK has identified residues like Thr 42, Glu 50, and His 76 as critical for its specificity, and mutations in these sites can alter substrate discrimination nih.govacs.org. Further engineering could aim to create enzymes that either efficiently hydrolyze this compound (like FlK) or utilize it in novel synthetic routes.
Modulating Reactivity: Enzyme engineering can be employed to alter the catalytic rate of reactions involving this compound. For instance, altering residues involved in substrate activation or transition state stabilization could lead to enzymes with increased or decreased catalytic efficiency for this compound hydrolysis or synthesis. The discovery that FlK's selectivity is achieved through catalysis, specifically by deprotonating the α-carbon of this compound to form a ketene (B1206846) intermediate, suggests that engineering catalytic residues could be a powerful strategy pnas.org.
Creating Novel Acyl-CoA Handling Enzymes: Beyond thioesterases, enzymes that synthesize this compound (e.g., this compound synthetases) or utilize it in other metabolic reactions could be targets for engineering. This could involve directed evolution or rational design to introduce the ability to convert fluoroacetate into this compound or to incorporate this compound into new biosynthetic pathways.
Synthetic Biology Applications for this compound Pathway Manipulation
The ability to engineer enzymes and pathways opens doors for synthetic biology applications, allowing for the controlled manipulation of this compound metabolism in engineered organisms.
Biosynthesis of Fluorinated Compounds: Synthetic biology approaches can be used to construct pathways for the production of novel fluorinated molecules. By introducing enzymes involved in fluoroacetate or this compound metabolism, along with enzymes that can utilize this compound as a building block, it may be possible to create cell factories for specialty chemicals or pharmaceuticals. For example, research has explored incorporating fluorinated building blocks into polyketide synthesis nih.govnih.gov.
Metabolic Engineering for Fluoroacetate Resistance/Detoxification: Engineered microorganisms could be designed to efficiently detoxify fluoroacetate by enhancing the activity of enzymes like FlK or by introducing alternative pathways that degrade this compound or its toxic downstream products. This could be valuable in bioremediation or in developing agricultural applications where resistance to fluoroacetate-containing plants is desired.
Development of Biosensors: Engineered systems could be developed to detect fluoroacetate or this compound. This might involve creating fluorescent or luminescent reporters linked to the activity of enzymes that interact with this compound, allowing for sensitive detection in environmental or biological samples.
Exploiting Fluorine's Unique Properties: The unique electronic and steric properties of fluorine, as demonstrated by the selectivity of FlK, can be leveraged in synthetic biology. Engineering pathways that incorporate this compound could lead to products with altered physicochemical properties, potentially useful in materials science or drug development.
Q & A
Q. How is fluoroacetyl-CoA detected and quantified in biological samples?
this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for fluorinated compounds . Enzymatic assays, such as coupling with citrate synthase activity, can also quantify this compound by monitoring fluorocitrate production via spectrophotometry . For reproducible results, internal standards (e.g., isotopically labeled CoA derivatives) should be included to correct for matrix effects .
Q. What metabolic pathways involve this compound, and how do they differ from acetyl-CoA?
this compound enters the tricarboxylic acid (TCA) cycle but is metabolized to 2-fluorocitrate by citrate synthase, which inhibits aconitase, blocking downstream TCA activity . Unlike acetyl-CoA, this compound’s fluorine atom creates steric and electronic perturbations, reducing enzyme compatibility. Key differences include:
| Property | Acetyl-CoA | This compound |
|---|---|---|
| Citrate Synthase Affinity | High (Km ~10 µM) | Reduced (Km ~50 µM) |
| Toxicity | Non-toxic | High (via TCA inhibition) |
| Metabolic Fate | Full oxidation | Accumulation as fluorocitrate |
Q. What experimental models are used to study this compound toxicity?
In vitro models include isolated mitochondria exposed to this compound to measure oxygen consumption rates (OCR) and fluorocitrate accumulation . In vivo, transgenic mice with liver-specific expression of this compound synthetase are used to assess systemic toxicity, with metabolomic profiling (e.g., NMR or LC-MS) to track fluorinated intermediates .
Advanced Research Questions
Q. How can metabolic engineering resolve this compound toxicity in synthetic biology applications?
Two strategies are emerging:
- Enzyme Engineering : Rational design of citrate synthase variants with altered active sites (e.g., Y145A mutation) to exclude this compound while retaining acetyl-CoA activity .
- Pathway Bypass : Introducing heterologous enzymes like fluoromalonyl-CoA decarboxylase to redirect this compound toward non-toxic products (e.g., fluorinated polyketides) . Key validation steps include in vitro enzyme kinetics (Km, Vmax) and in vivo flux balance analysis to ensure pathway efficiency .
Q. What experimental designs are optimal for tracking this compound metabolism in PET imaging?
Radiolabeled [18F]fluoroacetate is administered, followed by PET scans to monitor uptake in tumors. Post-imaging, tissues are analyzed via radio-TLC or HPLC to quantify [18F]this compound and its metabolites . Controls should include:
- Competitive inhibition assays with unlabeled fluoroacetate.
- Knockout cell lines (e.g., citrate synthase-deficient) to confirm specificity .
Q. How should researchers address contradictions in reported enzyme inhibition constants (Ki) for this compound?
Discrepancies in Ki values (e.g., for aconitase) often arise from assay conditions (pH, temperature) or enzyme sources (recombinant vs. native). To resolve this:
- Standardize assays : Use uniform buffer systems (e.g., 25 mM Tris-HCl, pH 7.4) and purified recombinant enzymes .
- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers and correlate Ki with experimental variables (e.g., substrate concentrations) .
Methodological Best Practices
- Data Reproducibility : Detailed protocols for enzyme assays and metabolomics must specify reagent sources (e.g., Sigma-Aldridch CoA derivatives) and equipment settings (e.g., LC-MS ionization parameters) .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
